6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound with the empirical formula C10H13NO . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their broad range of applications . The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline . An efficient dynamic kinetic resolution method has been developed for synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .Molecular Structure Analysis
The molecular weight of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 163.22 . The InChI key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been characterized using NMR spectroscopy and X-ray crystallographic techniques . The compound’s ability to form weak interactions involving organic fluorine has been studied .Physical And Chemical Properties Analysis
The compound has a melting point of 37-41 °C (lit.) . It has a SMILES string of COc1ccc2NCCCc2c1 .Scientific Research Applications
Synthesis and Characterization
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives are prominent in the field of organic synthesis and chemical characterization. For instance, they are used in the dynamic kinetic resolution method for synthesizing enantiopure compounds, which are crucial in modulating nuclear receptors like liver X receptor (Forró et al., 2016). Additionally, these compounds are synthesized for investigating their transient effects on locomotor activity in mice, hinting at potential physiological roles (Nakagawa et al., 1996).
Fluorescent Labeling and Biomedical Analysis
6-Methoxy-4-quinolone, an oxidation product derived from these compounds, serves as a novel fluorophore with strong fluorescence in a wide pH range, making it valuable in biomedical analysis (Hirano et al., 2004). This characteristic offers versatility in various analytical applications.
Biological Evaluation and Pharmacological Potential
Derivatives of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their biological activities. For example, certain derivatives have shown potential as peroxisome proliferator-activated receptor gamma agonists, with implications for diabetes treatment (Azukizawa et al., 2008). Such research underlines the compound's significance in developing new therapeutic agents.
Coordination Compounds and Catalysis
These compounds have been used to synthesize coordination compounds with metals like Cu2+, Co2+, and Fe3+. These coordination compounds exhibit potential in enantioselective catalysis, a critical process in synthetic chemistry (Jansa et al., 2007). This application highlights the compound's utility in creating complex molecular structures with specific chiral properties.
Antibacterial Activity
Research has also focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives for evaluating their antimycobacterial activities. These studies are crucial in the quest for new treatments against tuberculosis and other bacterial infections (Senthilkumar et al., 2008). The potential antibacterial properties of these compounds underscore their importance in medicinal chemistry.
Conformational Studies and Nonproteinogenic Amino Acids
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives aids in the study of conformationally constrained amino acids. These studies are vital for understanding the structural aspects of amino acids and their derivatives in various biological processes (Czombos et al., 2000). This research contributes to the broader understanding of amino acid behavior and functionality.
Application in Organic Chemistry and Synthesis
The compound and its derivatives are extensively used in organic chemistry for various syntheses, demonstrating their versatility as intermediates in creating complex molecular structures (Ornstein et al., 1991). Such applications are essential in the development of new chemical entities and materials.
Safety And Hazards
Future Directions
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZBSKINXXMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC(C2)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517710 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
77140-86-4 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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